

A Technical Guide to Cetalkonium Chloride-d7: Properties and Applications

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Compound of Interest

Compound Name: Cetalkonium Chloride-d7

Cat. No.: B1668414

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For researchers, scientists, and professionals in drug development, understanding the characteristics of isotopically labeled compounds is crucial for robust analytical methodologies. This technical guide provides an in-depth overview of **Cetalkonium Chloride-d7**, a deuterated analog of Cetalkonium Chloride, highlighting its molecular properties and its application as an internal standard in quantitative analysis.

Core Properties of Cetalkonium Chloride-d7

Cetalkonium Chloride-d7 is a synthetically modified version of Cetalkonium Chloride where seven hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic labeling imparts a greater mass to the molecule without significantly altering its chemical behavior, making it an ideal internal standard for mass spectrometry-based quantification of Cetalkonium Chloride.

Property	Value	Source(s)
Molecular Weight	403.14 g/mol	[1][2][3][4][5]
Molecular Formula	C ₂₅ H ₃₉ D ₇ ClN	[1][2][4]
CAS Number	1998128-85-0	[1][3][4]
IUPAC Name	N,N-dimethyl-N-((phenyl-d5)methyl-d2)hexadecan-1-aminium chloride	[3][4]
Synonyms	N-Hexadecyl-N,N-dimethylbenzenemethanaminium Chloride-d7, Benzylhexadecyldimethylammonium Chloride-d7	[4]
Purity	>95%	[4]
Storage Temperature	2-8°C	[3]

Role in Quantitative Analysis: A Methodological Overview

The primary application of **Cetalkonium Chloride-d7** is as an internal standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) for the precise quantification of Cetalkonium Chloride in various matrices.[2][6] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it compensates for variations in sample preparation, chromatographic separation, and ionization efficiency.

General Experimental Protocol for LC-MS Quantification

While specific experimental conditions will vary depending on the analytical instrumentation and the sample matrix, a general workflow for the use of **Cetalkonium Chloride-d7** as an internal standard in an LC-MS assay is outlined below.

1. Preparation of Standard Solutions:

- Prepare a stock solution of non-deuterated Cetalkonium Chloride (the analyte) of a known concentration in a suitable solvent (e.g., methanol, acetonitrile).
- Prepare a separate stock solution of **Cetalkonium Chloride-d7** (the internal standard) of a known concentration in the same solvent.
- Create a series of calibration standards by spiking a blank matrix (e.g., plasma, tissue homogenate) with varying concentrations of the analyte stock solution and a fixed concentration of the internal standard stock solution.

2. Sample Preparation:

- To the unknown samples, add the same fixed amount of the **Cetalkonium Chloride-d7** internal standard as was added to the calibration standards.
- Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances from the matrix.
- Evaporate the solvent from the extracted samples and reconstitute in the mobile phase used for LC-MS analysis.

3. LC-MS Analysis:

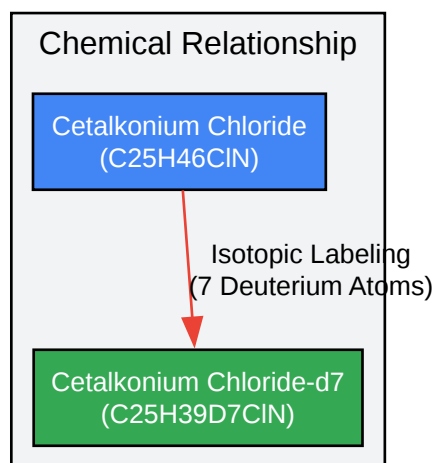
- Inject the prepared calibration standards and unknown samples onto an appropriate liquid chromatography column (e.g., a C18 reversed-phase column).
- Develop a chromatographic method to achieve separation of the analyte and internal standard from other matrix components.
- Utilize a mass spectrometer operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.
- Monitor a specific precursor-to-product ion transition for Cetalkonium Chloride.
- Monitor a specific precursor-to-product ion transition for **Cetalkonium Chloride-d7**.

4. Data Analysis:

- For each injection, determine the peak area of the analyte and the internal standard.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

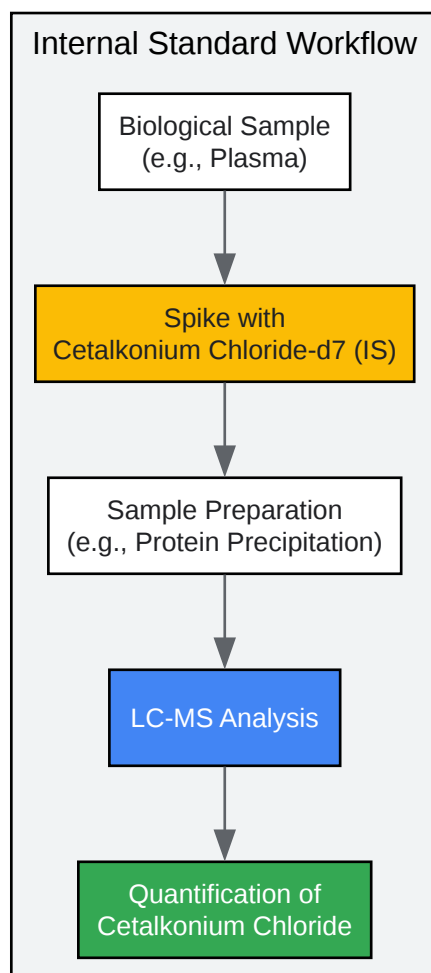
Logical Relationship and Application Workflow

The following diagrams illustrate the relationship between Cetalkonium Chloride and its deuterated form, and the general workflow for its use as an internal standard.



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Relationship between Cetalkonium Chloride and its deuterated form.



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General workflow for using **Cetalkonium Chloride-d7** as an internal standard.

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